molecular formula C18H17Cl2N3O3 B4084629 N-(2,5-dichlorophenyl)-5-nitro-2-(1-piperidinyl)benzamide

N-(2,5-dichlorophenyl)-5-nitro-2-(1-piperidinyl)benzamide

Cat. No. B4084629
M. Wt: 394.2 g/mol
InChI Key: HRVHAIFBVYKTNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dichlorophenyl)-5-nitro-2-(1-piperidinyl)benzamide, also known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. It is widely used in scientific research to study the role of adenosine A1 receptors in various physiological and pathological processes.

Mechanism of Action

N-(2,5-dichlorophenyl)-5-nitro-2-(1-piperidinyl)benzamide acts as a competitive antagonist of the adenosine A1 receptor, blocking the binding of adenosine and preventing its downstream signaling pathways. This results in a reduction in the inhibitory effects of adenosine on neurotransmitter release, leading to increased neuronal activity.
Biochemical and Physiological Effects:
N-(2,5-dichlorophenyl)-5-nitro-2-(1-piperidinyl)benzamide has been shown to have a number of biochemical and physiological effects, including an increase in heart rate and blood pressure, as well as a reduction in the release of neurotransmitters such as dopamine and acetylcholine. It has also been shown to have anti-inflammatory and neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2,5-dichlorophenyl)-5-nitro-2-(1-piperidinyl)benzamide in lab experiments is its high selectivity for the adenosine A1 receptor, which allows for specific targeting of this receptor without affecting other adenosine receptors. However, one limitation is that its potency may vary depending on the experimental conditions, which can affect the interpretation of results.

Future Directions

There are several future directions for the use of N-(2,5-dichlorophenyl)-5-nitro-2-(1-piperidinyl)benzamide in scientific research. One area of interest is the role of adenosine A1 receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's, and the potential therapeutic effects of adenosine A1 receptor antagonists in these conditions. Another area of interest is the development of more potent and selective adenosine A1 receptor antagonists for use in experimental and clinical settings.

Scientific Research Applications

N-(2,5-dichlorophenyl)-5-nitro-2-(1-piperidinyl)benzamide is commonly used in scientific research to investigate the role of adenosine A1 receptors in various physiological and pathological processes, such as ischemia-reperfusion injury, inflammation, and neurodegenerative diseases. It is also used to study the effects of adenosine A1 receptor blockade on cardiovascular function, sleep, and cognition.

properties

IUPAC Name

N-(2,5-dichlorophenyl)-5-nitro-2-piperidin-1-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2N3O3/c19-12-4-6-15(20)16(10-12)21-18(24)14-11-13(23(25)26)5-7-17(14)22-8-2-1-3-9-22/h4-7,10-11H,1-3,8-9H2,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRVHAIFBVYKTNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)NC3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dichlorophenyl)-5-nitro-2-(piperidin-1-yl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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